3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a chemical compound characterized by its unique structure, which includes a cyano group and an imidazo[1,2-a]pyridine moiety. Its molecular formula is , and it has a molecular weight of 358.36 g/mol. The compound features a benzamide backbone with a phenyl group attached to an imidazo[1,2-a]pyridine ring, providing it with potential biological activity and applications in medicinal chemistry.
These reactions make 3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide a versatile intermediate in organic synthesis.
Research indicates that compounds similar to 3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide exhibit significant biological activities, particularly in anti-cancer and anti-microbial applications. For instance, imidazo[1,2-a]pyridine derivatives have been noted for their ability to modulate the activity of mitotic kinesins, which are critical in cell division processes. This suggests potential use in treating various cellular proliferative diseases .
Several synthetic routes can be employed to create 3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide:
3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has potential applications in:
Studies on similar compounds have shown interactions with various biological targets:
These interactions highlight the importance of structural features in determining biological activity.
Several compounds share structural similarities with 3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide. Notable examples include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | Chlorinated imidazo-pyridine | Anti-cancer |
| 5-methyl-N-(2-pyridyl)benzamide | Methylated pyridine | Antimicrobial |
| N-(4-fluorophenyl)-N'-(5-methylimidazo[1,2-a]pyridin-6-yl)urea | Fluorinated urea derivative | Kinase inhibition |
The uniqueness of 3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide lies in its specific combination of functional groups that enhance its biological activity while maintaining structural stability. Its cyano group contributes to its reactivity and potential for further derivatization compared to other similar compounds.